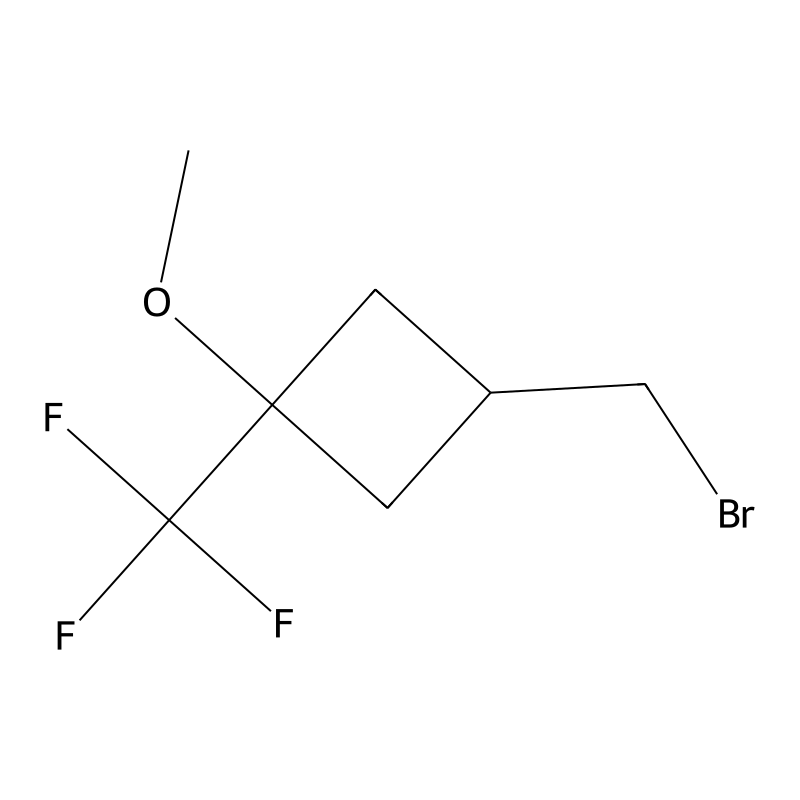3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Disclaimer
I cannot provide detailed information on the specific scientific research applications of BMCB.
However, I can direct you to a reputable source that provides general information about BMCB, including its PubChem ID() and CAS registry number (). This information can be used to search for further scientific research details through scholarly databases.
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane is an organic compound characterized by a cyclobutane ring with three distinct functional groups: a bromomethyl group, a methoxy group, and a trifluoromethyl group. Its molecular formula is , and it has gained attention in chemical research due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it particularly interesting for biological studies.
- Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution, allowing for the formation of various derivatives.
- Oxidation and Reduction Reactions: The functional groups can be altered through oxidation and reduction processes, modifying their properties.
- Trifluoromethylation Reactions: The trifluoromethyl group can engage in radical trifluoromethylation reactions, which are valuable in synthesizing complex molecules.
Common Reagents and Conditions
Typical reagents involved in reactions with this compound include:
- Bromine for bromination
- Methanol for methoxylation
- Trifluoromethyl iodide or other trifluoromethylating agents.
Research indicates that 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane exhibits notable biological activity. The trifluoromethyl group significantly influences its interaction with biological targets, enhancing the compound's stability and lipophilicity. This compound is being explored for its potential as a building block in drug discovery, particularly for developing new pharmaceuticals that target specific biological pathways .
The synthesis of 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane typically involves several steps:
- Starting Material: Begin with a suitable cyclobutane derivative.
- Bromination: Introduce the bromomethyl group via bromination reactions.
- Methoxylation: Use nucleophilic substitution methods to add the methoxy group.
- Trifluoromethylation: Employ trifluoromethylation techniques to incorporate the trifluoromethyl group.
Industrial Production Methods
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. This often includes using catalysts, controlling temperatures, and selecting appropriate solvents to facilitate efficient reactions.
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane has several applications:
- Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules.
- Biology: The compound is utilized in studies investigating biological interactions at the molecular level.
- Material Science: It contributes to the development of new materials with enhanced properties, such as increased stability and lipophilicity .
The mechanism of action for 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane involves its interactions with various molecular targets. The bromomethyl group can participate in diverse chemical transformations, leading to active intermediates that may interact with specific biological pathways. Studies are ongoing to elucidate these interactions further and assess their implications for drug development .
Several compounds share structural similarities with 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane:
| Compound Name | Structure Features |
|---|---|
| 1-(Bromomethyl)-3-(trifluoromethoxy)benzene | Contains bromomethyl and trifluoromethoxy on a benzene ring |
| 3-Trifluoromethylbenzyl bromide | Features trifluoromethyl and bromomethyl groups on a benzene ring |
| 1-(Bromomethyl)-4-methoxybenzene | Similar brominated structure but lacks trifluoromethyl functionality |
Uniqueness
What sets 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane apart is its unique combination of a cyclobutane ring along with the bromomethyl, methoxy, and trifluoromethyl groups. This specific arrangement imparts distinct chemical properties that enhance its utility in both research and industrial applications compared to other similar compounds.







